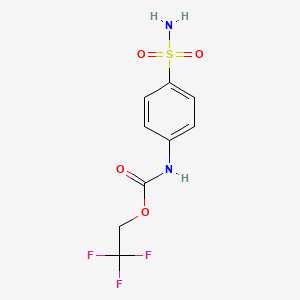

2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

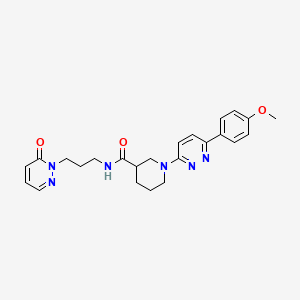

2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate is a chemical compound with the CAS Number: 872103-76-9 . It has a molecular weight of 298.24 and its IUPAC name is 2,2,2-trifluoroethyl 4-(aminosulfonyl)phenylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9F3N2O4S/c10-9(11,12)5-18-8(15)14-6-1-3-7(4-2-6)19(13,16)17/h1-4H,5H2,(H,14,15)(H2,13,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature and other physical properties are not specified in the retrieved data.Aplicaciones Científicas De Investigación

Environmental Degradation and Treatment

One significant area of research focuses on the environmental degradation of polyfluoroalkyl chemicals, which are structurally similar to 2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate. These chemicals are known for their persistence and potential to degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), raising concerns about their toxic profiles and environmental fate. Studies have investigated microbial degradation pathways, half-lives of precursors, and defluorination potential, highlighting the environmental impacts and degradation mechanisms of these compounds (Liu & Avendaño, 2013).

Chemical Synthesis and Catalysis

Research into the catalytic properties of compounds related to 2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate has led to advancements in chemical synthesis techniques. For example, the palladium-catalyzed ortho-arylation of O-phenylcarbamates with simple arenes using sodium persulfate as an oxidant represents a significant advancement in the field of organic chemistry. This method facilitates the creation of biaryl C-C linkages through a process involving two aromatic C-H bonds undergoing simultaneous oxidation (Zhao, Yeung, & Dong, 2010).

Environmental Pollution and Remediation

Studies on the environmental presence and remediation of polyfluoroalkyl compounds, which share chemical similarities with 2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate, have also been conducted. For instance, the identification of novel polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS) in municipal sewage sludge in China sheds light on the ongoing efforts to find less harmful substitutes for persistent environmental pollutants. These efforts include the detection and quantification of emerging contaminants and their potential environmental impacts (Ruan et al., 2015).

Material Science and Nanotechnology

In the field of materials science, novel sulfonated thin-film composite nanofiltration membranes have been developed for the treatment of dye solutions. These membranes, synthesized using sulfonated aromatic diamine monomers, exhibit improved water flux and dye rejection rates, demonstrating the potential of fluorinated compounds in enhancing the properties of filtration membranes for environmental applications (Liu et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O4S/c10-9(11,12)5-18-8(15)14-6-1-3-7(4-2-6)19(13,16)17/h1-4H,5H2,(H,14,15)(H2,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMYLGVMFGZWCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)OCC(F)(F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(4-sulfamoylphenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2675364.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2675372.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2675376.png)

![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B2675377.png)

![4-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2675379.png)

![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfoxide](/img/structure/B2675380.png)

![3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2675381.png)